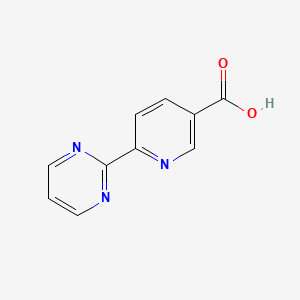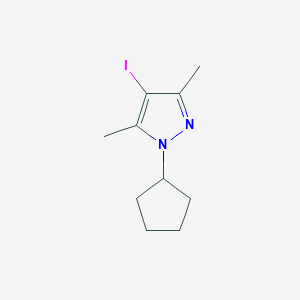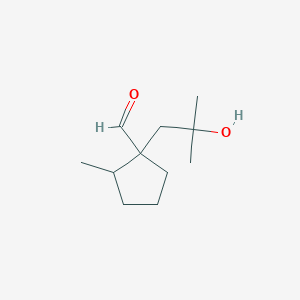
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclopentane ring substituted with a hydroxy group and a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone followed by oxidation and subsequent functional group transformations to introduce the hydroxy and carbaldehyde groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. The process might include steps such as:
- Alkylation of cyclopentanone using appropriate alkylating agents.
- Oxidation of the resulting intermediate to introduce the carbaldehyde group.
- Hydroxylation to introduce the hydroxy group at the desired position.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the carbaldehyde group.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-Oxo-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde.
Reduction: Formation of 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-methanol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism by which 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The hydroxy and carbaldehyde groups can participate in hydrogen bonding and nucleophilic addition reactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
1-(2-Hydroxy-2-methylpropyl)-cyclopentane-1-carbaldehyde: Lacks the additional methyl group on the cyclopentane ring.
2-Methylcyclopentane-1-carbaldehyde: Lacks the hydroxy group.
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane: Lacks the carbaldehyde group.
Uniqueness: 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde is unique due to the presence of both the hydroxy and carbaldehyde groups on a substituted cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
1-(2-hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9-5-4-6-11(9,8-12)7-10(2,3)13/h8-9,13H,4-7H2,1-3H3 |
Clave InChI |
QWWHLHLWWPMYSK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(CC(C)(C)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13321631.png)
![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)
![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13321642.png)

![Spiro[cyclopentane-1,2'-indene]-1',3'-dione](/img/structure/B13321648.png)
![3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13321655.png)


![(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)
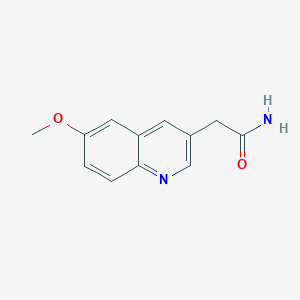
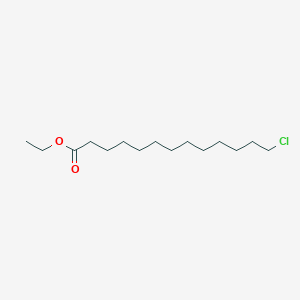
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13321681.png)
